molecular formula C18H22N4O B5476582 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide

Cat. No.: B5476582
M. Wt: 310.4 g/mol
InChI Key: CJSYTEODTJKRFM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a tetrahydroquinoline group, a pyridine group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline and pyridine groups suggests that this compound could have interesting structural features, such as aromaticity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group could participate in various reactions, such as hydrolysis or condensation . The pyridine group could act as a base or a nucleophile in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could make this compound polar and potentially soluble in water . The tetrahydroquinoline group could contribute to the compound’s stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action could involve interacting with a specific biological target, such as a protein or an enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety assessments would need to be conducted to determine the risks associated with handling and using this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. For example, if this compound shows promising activity as a drug, future research could focus on optimizing its potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-22(2)17-14(8-5-11-20-17)12-21-18(23)15-9-3-6-13-7-4-10-19-16(13)15/h3,5-6,8-9,11,19H,4,7,10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSYTEODTJKRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC3=C2NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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